N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a benzimidazolyl group, and an acetohydrazide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxyphenyl and benzimidazolyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H24N4O2S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-2-29-23-14-7-6-13-22(23)27-25(29)32-18-24(30)28-26-16-20-11-8-12-21(15-20)31-17-19-9-4-3-5-10-19/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
MHKVGSWFNDWDTH-WGOQTCKBSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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